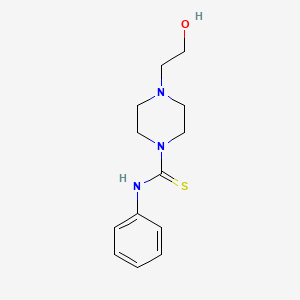
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide, also known as TFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFB is a derivative of a class of compounds known as amides, which are commonly used in medicinal chemistry and drug discovery.
Wirkmechanismus
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is able to detect ROS in cells due to its unique mechanism of action. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide contains a trifluoromethyl group that is highly electron-withdrawing, which allows it to react with ROS and form a fluorescent product. The fluorescence of the product is directly proportional to the amount of ROS present in the cell, allowing for quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has been shown to have minimal biochemical and physiological effects on cells, making it an ideal tool for studying ROS in living cells. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is not toxic to cells at the concentrations used in experiments and does not interfere with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is its ability to selectively detect ROS in cells. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is also highly sensitive and can detect ROS at low concentrations. Additionally, 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is easy to use and does not require any specialized equipment. However, 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has limitations in that it is only able to detect one type of ROS (hydrogen peroxide) and is not able to detect other types of ROS such as superoxide and peroxynitrite.
Zukünftige Richtungen
For research involving 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide include drug discovery, the development of new probes, and the study of the interplay between different types of ROS in cells.
Synthesemethoden
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2-methoxybenzaldehyde with 4,4,4-trifluoro-3-hydroxybutanone to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. Finally, the amine is reacted with trifluoromethyl iodide to form 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide. The overall yield of the synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has been used in various scientific research applications due to its unique properties. One of the primary applications of 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and are implicated in various diseases such as cancer, Alzheimer's, and Parkinson's. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is able to selectively detect ROS in cells and has been used to study the role of ROS in disease progression.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO3/c1-22-8-5-3-2-4-7(8)19-9(20)6-10(21,11(13,14)15)12(16,17)18/h2-5,21H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZJWUMNEWOPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)
![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
